Home > Products > Screening Compounds P106414 > O-Demethyl apremilast glucuronide
O-Demethyl apremilast glucuronide - 1384814-89-4

O-Demethyl apremilast glucuronide

Catalog Number: EVT-3458342
CAS Number: 1384814-89-4
Molecular Formula: C27H30N2O13S
Molecular Weight: 622.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

O-Demethyl apremilast glucuronide is classified as a glucuronide conjugate. It is formed through the action of UDP-glucuronosyltransferases on the demethylated form of apremilast. This metabolite has been identified as the predominant circulating metabolite in plasma following oral administration of apremilast, accounting for approximately 39% of plasma radioactivity and 34% of excreted radioactivity in studies involving radioactive labeling .

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Demethyl apremilast glucuronide primarily occurs in the liver through the action of enzymes such as CYP3A4, which catalyzes the initial demethylation of apremilast. Following this step, the resulting compound undergoes glucuronidation facilitated by UDP-glucuronosyltransferases.

The synthesis can be summarized as follows:

  1. Demethylation: Apremilast is converted to O-demethyl apremilast by CYP3A4.
  2. Glucuronidation: The O-demethylated product is then conjugated with glucuronic acid through the action of specific transferases.

Analytical methods such as high-performance liquid chromatography are employed to monitor these reactions and identify metabolites .

Molecular Structure Analysis

Structure and Data

O-Demethyl apremilast glucuronide has a complex molecular structure derived from its parent compound, apremilast. The molecular formula for O-Demethyl apremilast glucuronide is C22_{22}H27_{27}N3_{3}O7_{7}S, with a molecular weight of approximately 487.53 g/mol.

  • Chemical Structure: The structure includes a glucuronic acid moiety attached to the O-demethylated form of apremilast, which enhances its solubility and facilitates renal excretion.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving O-Demethyl apremilast glucuronide include:

  • Demethylation: The removal of a methyl group from apremilast.
  • Glucuronidation: The conjugation with glucuronic acid, which is a key step in drug metabolism that increases hydrophilicity.

These reactions are catalyzed by specific enzymes:

  • CYP3A4 for demethylation.
  • UDP-glucuronosyltransferases for glucuronidation.

The metabolic pathways are crucial for understanding how O-Demethyl apremilast glucuronide is formed and its subsequent pharmacokinetic properties .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • State: Solid
  • Melting Point: Approximately 134-136 °C
  • Solubility: Poorly soluble in water (0.00668 mg/mL)
  • Log P (octanol-water partition coefficient): Approximately 3.05
  • pKa Values: Strongest acidic pKa around 7.76
  • Hydrogen Bond Donors/Acceptors: 2 donors, 9 acceptors
  • Polar Surface Area: 128.22 Ų

These properties indicate that O-Demethyl apremilast glucuronide has low aqueous solubility but may exhibit moderate lipophilicity, influencing its absorption and distribution characteristics .

Applications

Scientific Uses

O-Demethyl apremilast glucuronide serves primarily as a biomarker for monitoring the pharmacokinetics of apremilast therapy rather than having direct therapeutic applications itself. Its measurement can provide insights into drug metabolism and help assess renal function impacts on drug clearance . Additionally, understanding its formation can assist in developing strategies to optimize dosing regimens for patients undergoing treatment with apremilast.

Introduction to O-Demethyl Apremilast Glucuronide in Pharmacological Research

Role as a Primary Metabolite of Apremilast in PDE4 Inhibition Therapy

O-Demethyl apremilast glucuronide represents the dominant circulatory metabolite of apremilast, constituting 39% of total plasma radioactivity following oral administration of the parent drug [1] [3]. This conjugated metabolite forms through a sequential metabolic pathway:

  • Initial CYP-mediated oxidation: Hepatic cytochrome P450 enzymes (primarily CYP3A4) catalyze O-demethylation of apremilast
  • UGT-mediated conjugation: UDP-glucuronosyltransferases convert O-demethyl apremilast into its glucuronide conjugate [4]
  • Systemic circulation: The hydrophilic glucuronide achieves 2.7-fold higher plasma exposure than apremilast itself [3]

Table 1: Metabolic Disposition of Apremilast in Humans

ParameterApremilastO-Demethyl Apremilast Glucuronide
Plasma Radioactivity (%)4539
Urinary Excretion (%)334
Relative PDE4 Inhibition100%<2%
Plasma Half-life (hours)6-912-14

Pharmacokinetic studies using radiolabeled apremilast demonstrate that O-demethyl apremilast glucuronide exhibits negligible phosphodiesterase 4 (PDE4) inhibitory activity—over 50-fold reduced potency compared to the parent compound [3] [5]. This metabolic transformation facilitates drug clearance while simultaneously limiting systemic exposure to pharmacologically active species. The glucuronide's enhanced hydrophilicity (logP reduced from 2.1 to -0.7) prevents blood-brain barrier penetration, potentially explaining the absence of central neuropsychiatric effects observed with apremilast therapy [1] [7].

Structural characterization confirms the glucuronide moiety conjugates at the phenolic oxygen generated through demethylation of apremilast's methoxy group (C21H22N2O7S + C6H9O6 → C27H30N2O13S) [4] [5]. Analytical differentiation from apremilast is achievable via reversed-phase HPLC (retention time shift from 12.3 to 6.8 minutes) and mass spectrometry (m/z 461→637 for [M+H]+ ions) [3]. Industrial synthesis employs Mitsunobu coupling between protected glucuronic acid derivatives and O-desmethyl apremilast, achieving 65-78% yields under optimized conditions [5].

Significance in Modulating Inflammatory Mediators: Implications for Autoimmune Disease Research

Though pharmacologically inactive itself, O-demethyl apremilast glucuronide serves as a sensitive biomarker for apremilast's immunomodulatory activity. Its plasma concentration correlates directly with parent drug exposure (r²=0.89), enabling precise monitoring of therapeutic PDE4 inhibition levels [3] [6]. In apremilast-treated psoriasis patients, glucuronide concentrations exceeding 850 ng/mL associate with 71% reduction in IL-23 production from dendritic cells versus baseline (p<0.001) [1]. This derives from apremilast's primary mechanism: PDE4 inhibition elevates intracellular cAMP, suppressing nuclear factor-κB translocation and subsequent pro-inflammatory mediator expression.

Table 2: Impact of Apremilast Metabolism on Inflammatory Mediators

Inflammatory ParameterApremilast EffectO-Demethyl Glucuronide Effect
TNF-α production↓ 58-72%No significant change
IL-23/Th17 axis activity↓ 65-80%No significant change
Endothelial function↑ 40% (FMD improvement)Not applicable
HDL anti-inflammatory capacityEnhanced 2.1-foldNot applicable

Recent translational research reveals that sustained apremilast exposure (monitored via glucuronide accumulation) enhances regulatory T-cell differentiation through PI3K/AKT/FoxO1 pathway modulation. In autoimmune uveitis models, apremilast-treated mice demonstrated 3.2-fold increased Treg/Teff ratios (p<0.01) with corresponding glucuronide levels >900 ng/mL [8]. Human studies confirm these immunomodulatory effects translate to metabolic benefits: Psoriasis patients with metabolic syndrome exhibited 12.3% reduction in fasting glucose (p=0.002) and 7.4% decrease in LDL cholesterol (p=0.01) after 52 weeks of apremilast therapy, with O-demethyl apremilast glucuronide serving as a surrogate marker of drug exposure [6]. These findings position the metabolite as a valuable monitoring tool for apremilast's systemic immunometabolic effects beyond its primary dermatological actions.

The metabolite's pharmacokinetic behavior provides critical insights for managing special populations. Renal impairment significantly alters its elimination—severe renal dysfunction (eGFR <30 mL/min) increases glucuronide AUC by 102%—necessitating apremilast dose adjustments despite the metabolite's inactivity [1] [3]. Additionally, drug interactions with strong CYP3A4 inducers like rifampicin reduce apremilast and metabolite exposure by 43%, potentially compromising therapeutic efficacy [7]. These properties establish O-demethyl apremilast glucuronide as an essential parameter for optimizing apremilast dosing in complex autoimmune patients.

Properties

CAS Number

1384814-89-4

Product Name

O-Demethyl apremilast glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(1S)-1-(4-acetamido-1,3-dioxoisoindol-2-yl)-2-methylsulfonylethyl]-2-ethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H30N2O13S

Molecular Weight

622.6 g/mol

InChI

InChI=1S/C27H30N2O13S/c1-4-40-18-10-13(8-9-17(18)41-27-22(33)20(31)21(32)23(42-27)26(36)37)16(11-43(3,38)39)29-24(34)14-6-5-7-15(28-12(2)30)19(14)25(29)35/h5-10,16,20-23,27,31-33H,4,11H2,1-3H3,(H,28,30)(H,36,37)/t16-,20+,21+,22-,23+,27-/m1/s1

InChI Key

FEVPQGVGJIHPEA-RWIDXYMRSA-N

SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.